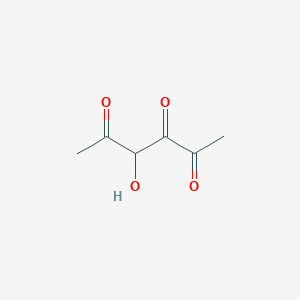![molecular formula C16H19NO6 B13170539 1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by a piperidine ring substituted with benzyloxycarbonyl and carboxymethyl groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is functionalized at the 4-position.
Benzyloxycarbonyl Protection: The piperidine nitrogen is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions to form the benzyloxycarbonyl derivative.
Carboxymethylation: The carboxymethyl group is introduced via a carboxylation reaction using chloroacetic acid or its derivatives.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Aplicaciones Científicas De Investigación
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and analgesic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The carboxymethyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid can be compared with similar compounds such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound lacks the carboxymethyl group, making it less versatile in certain synthetic applications.
N-Cbz-4-piperidinecarboxylic acid: Similar to the above, it is used as an intermediate in organic synthesis but has different reactivity due to the absence of the carboxymethyl group.
The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and applications in synthetic chemistry.
Propiedades
Fórmula molecular |
C16H19NO6 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
4-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO6/c18-14(19)9-12-6-7-17(13(8-12)15(20)21)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21) |
Clave InChI |
HYPYJCSOQSGKSU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CC1CC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



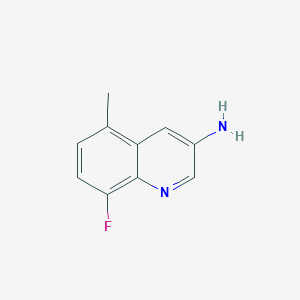
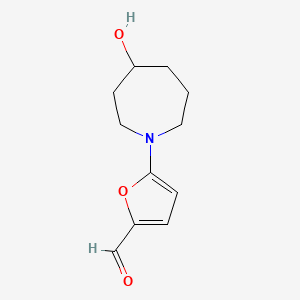

![N-[6-(Aminomethyl)pyridin-2-YL]butanamide](/img/structure/B13170483.png)

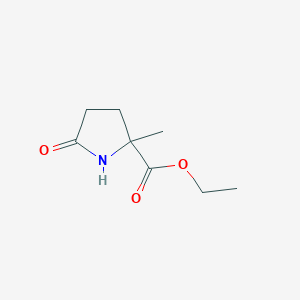

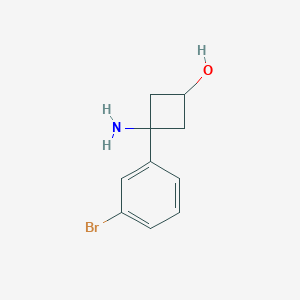
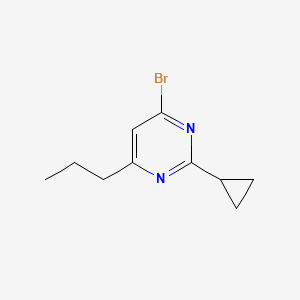
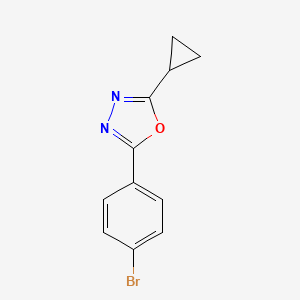
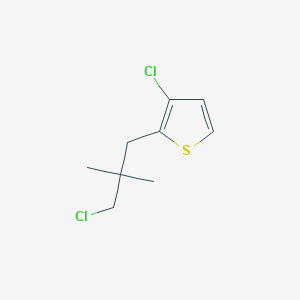
![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)
